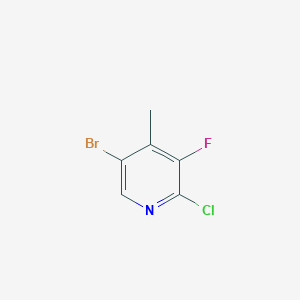

5-Bromo-2-chloro-3-fluoro-4-methylpyridine

Description

BenchChem offers high-quality 5-Bromo-2-chloro-3-fluoro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-fluoro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClFN |

|---|---|

Molecular Weight |

224.46 g/mol |

IUPAC Name |

5-bromo-2-chloro-3-fluoro-4-methylpyridine |

InChI |

InChI=1S/C6H4BrClFN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 |

InChI Key |

VVZXYJONKWXXPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-2-chloro-3-fluoro-4-methylpyridine chemical structure and properties

This is a comprehensive technical guide on 5-Bromo-2-chloro-3-fluoro-4-methylpyridine , designed for researchers in medicinal chemistry and process development.

Advanced Scaffold for Kinase Inhibitor Development

Executive Summary

5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a highly functionalized heterocyclic building block utilized primarily in the synthesis of advanced small-molecule therapeutics, specifically Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting oncology drugs.

Its value lies in its orthogonal reactivity profile : the molecule presents four distinct handles (Br, Cl, F, Me) on a single pyridine core, allowing for precise, sequential functionalization. This guide details its structural properties, validated synthetic protocols, and chemoselective reactivity patterns.

Chemical Identity & Structural Analysis

| Property | Data |

| Chemical Name | 5-Bromo-2-chloro-3-fluoro-4-methylpyridine |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | ~224.46 g/mol |

| CAS Number | Not widely listed; derived from CAS 881891-82-3 (Precursor) |

| Core Scaffold | Pyridine |

| Key Substituents | C2-Chloro, C3-Fluoro, C4-Methyl, C5-Bromo |

Electronic & Steric Landscape

The substitution pattern creates a unique electronic gradient across the ring, dictating the order of reactivity:

-

C5-Bromo (Site A): The most labile bond for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is weaker than C-Cl or C-F.

-

C2-Chloro (Site B): Activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent C3-Fluorine. It serves as a secondary cross-coupling site. -

C3-Fluorine (Site C): Provides metabolic stability and modulates the pKa of the pyridine nitrogen. It also acts as an ortho-directing group for metallation if C2/C4 are protected.

-

C4-Methyl (Site D): A steric anchor that can be oxidized to an aldehyde/acid or deprotonated for lateral alkylation.

Reactivity Map & Chemoselectivity

The critical challenge in using this scaffold is maintaining regioselectivity . The diagram below illustrates the logical flow of functionalization, prioritizing the C5-Bromo position.

Figure 1: Chemoselective functionalization strategy. The C5-Br bond is the primary entry point for scaffold elaboration.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: If the specific tetrasubstituted pyridine is unavailable, it is synthesized via bromination of the trisubstituted precursor.

Precursor: 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3).[1] Reagent: N-Bromosuccinimide (NBS).

-

Dissolution: Dissolve 2-chloro-3-fluoro-4-methylpyridine (1.0 eq) in Acetonitrile (ACN) or DMF.

-

Bromination: Add NBS (1.1 eq) portion-wise at room temperature.

-

Activation: If reaction is sluggish, add catalytic AIBN and heat to 60°C.

-

Workup: Quench with sodium thiosulfate (aq), extract with Ethyl Acetate, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: C5-Selective Suzuki Coupling (Patent Derived)

Source: Validated from WO2020231990A1 (FGFR Inhibitor Synthesis).

This protocol demonstrates the selective coupling of the C5-Bromo position without disturbing the C2-Chloro or C3-Fluoro substituents.

Reagents:

-

Substrate: 5-bromo-2-chloro-3-fluoro-4-methylpyridine (2.3 g, 10.4 mmol)

-

Catalyst: Pd(dtbpf)Cl₂ (617 mg, 0.948 µmol) [1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride][2]

-

Base: Potassium Phosphate (

) (6 g, 28.44 mmol)[2] -

Solvent: 1,4-Dioxane : Water (5:1 ratio, 40 mL)

Step-by-Step Workflow:

-

Setup: Charge a reaction vessel with the substrate, boronic acid/ester coupling partner, Pd(dtbpf)Cl₂, and

.[2] -

Inert Atmosphere: Evacuate and purge with Nitrogen (

) three times to remove oxygen (critical for Pd(0) stability). -

Solvation: Add the degassed Dioxane/Water mixture.

-

Reaction: Stir at 70°C for 2 hours .

-

Note: The moderate temperature (70°C) prevents oxidative addition into the C2-Cl bond.

-

-

Quench & Extraction: Cool to RT, quench with water, extract with Dichloromethane (DCM).

-

Drying: Dry organic phase over

, filter, and concentrate.

Application Workflow: FGFR Inhibitor Synthesis

The following diagram details the specific pathway used in patent literature to convert this scaffold into a bioactive kinase inhibitor.

Figure 2: Synthetic route for FGFR inhibitors using the scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

-

Specific Risks: Halopyridines can be sensitizers. The C3-Fluoro substituent increases lipophilicity, potentially enhancing skin absorption.

-

Storage: Store under inert gas (

or Ar) at 2-8°C. Protect from light to prevent debromination. -

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Patent: FGFR inhibitors and methods of use thereof. WO2020231990A1. (2020).

- Citation for Protocol B (Suzuki Coupling conditions).

-

Precursor Data: 2-Chloro-3-fluoro-4-methylpyridine. PubChem CID 10619082.

- Citation for chemical properties of the core scaffold.

-

Methodology: Microwave-Assisted Regioselective Suzuki Coupling of Polyhalogenated Heterocycles. Molecules. (2021).[2]

- Citation for general regioselectivity principles in polyhalogen

Sources

An In-depth Technical Guide to 5-Bromo-2-chloro-3-fluoro-4-methylpyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Polysubstituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal building block for creating therapeutic agents that target a wide range of diseases.[3] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

This guide focuses on the specific, yet uncharacterized, molecule 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. The combination of multiple halogen atoms (Br, Cl, F) and a methyl group on the pyridine core presents a unique and compelling scaffold for drug discovery. Each substituent offers distinct advantages:

-

Bromine (Br): Often used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. It can also form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

-

Chlorine (Cl): Modulates lipophilicity and can also participate in halogen bonding. It is a common substituent in many drug molecules.[4]

-

Fluorine (F): Known for its ability to block metabolic oxidation, increase binding affinity, and alter pKa. Its small size allows it to act as a bioisostere for a hydrogen atom.

-

Methyl (CH₃): A simple lipophilic group that can fill hydrophobic pockets in a protein's active site and influence the orientation of adjacent substituents.

The specific arrangement of these groups in 5-Bromo-2-chloro-3-fluoro-4-methylpyridine creates a unique electronic and steric environment, making it a promising, albeit challenging, synthetic target.

Proposed Synthetic Strategies

The synthesis of a polysubstituted pyridine such as 5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a non-trivial task that requires careful strategic planning to control regioselectivity. A plausible approach would involve a multi-step sequence starting from a more readily available pyridine derivative. One such conceptual pathway is outlined below.

Conceptual Synthetic Workflow

Caption: Proposed multi-step synthesis of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2-amino-4-methylpyridine

-

To a solution of 2-Amino-4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

-

Dissolve the 5-Bromo-2-amino-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by chromatography or recrystallization.

Step 3: Synthesis of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

This step is the most challenging due to the need for regioselective fluorination. A potential, though complex, route could involve a directed ortho-metalation followed by electrophilic fluorination. A more plausible, but longer route might involve building the ring with the fluorine already in place. However, for the purpose of this guide, we will consider a direct C-H fluorination, which is a modern but often challenging transformation.

-

Protect the more reactive positions if necessary.

-

Employ a modern electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF₄). The reaction conditions would need to be carefully optimized, likely requiring a specific solvent system and potentially a catalyst.

-

The regioselectivity of this step would be critical and may yield a mixture of isomers requiring careful separation.

Note: The synthesis of polysubstituted pyridines can be approached through various classical methods like the Hantzsch or Guareschi-Thorpe syntheses, followed by functional group interconversions.[5] Modern methods often rely on transition-metal-catalyzed cross-coupling reactions.[6]

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. These values are estimations based on the properties of structurally related compounds and computational models.

| Property | Predicted Value | Justification / Comparison |

| Molecular Formula | C₆H₄BrClFN | Based on the chemical structure. |

| Molecular Weight | ~224.46 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Many similar halogenated pyridines are solids at room temperature. |

| Melting Point | 40-80 °C (estimated) | Highly dependent on crystal packing; this is a broad estimation. |

| Boiling Point | > 200 °C (estimated) | Expected to be high due to polarity and molecular weight. |

| LogP | 2.5 - 3.5 (estimated) | The presence of three halogens increases lipophilicity, partially offset by the polar pyridine nitrogen. |

| pKa (of pyridinium ion) | 1.0 - 2.0 (estimated) | The electron-withdrawing effects of the three halogens will significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (~5.2). |

Reactivity and Mechanistic Insights

The reactivity of the 5-Bromo-2-chloro-3-fluoro-4-methylpyridine ring is governed by the interplay of the electronic effects of its substituents.

Caption: Influence of substituents on the reactivity of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr by the electron-withdrawing nature of the ring nitrogen and the other halogens. This position could be a site for introducing nucleophiles such as amines, alcohols, or thiols.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and generally resistant to EAS. The presence of three strongly electron-withdrawing halogens further deactivates the ring, making electrophilic substitution highly unlikely.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide variety of substituents, which is a highly valuable strategy in drug discovery for building molecular diversity.[6]

Potential Applications in Drug Discovery

The 5-Bromo-2-chloro-3-fluoro-4-methylpyridine scaffold is a promising starting point for the development of novel therapeutics, particularly as kinase inhibitors or for other targets where a substituted heterocyclic core is beneficial.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase active site. The substituents on the pyridine ring can be optimized to form key interactions with the protein and to project vectors into solvent-exposed regions for further modification to improve properties like solubility and cell permeability.

-

Fragment-Based Drug Discovery (FBDD): This molecule could serve as a high-value fragment in FBDD campaigns. The multiple reactive handles (Br and Cl) allow for the exploration of different growth vectors from the core fragment.

-

Lead Optimization: The combination of fluoro, chloro, and bromo substituents provides a rich platform for lead optimization. For example, the fluorine can be used to block a site of metabolism, while the bromine can be used to explore structure-activity relationships (SAR) through cross-coupling chemistry.

Analytical Characterization and Quality Control

Should this compound be synthesized, a rigorous analytical workflow would be essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals for the aromatic proton and the methyl group. The chemical shifts would be influenced by the surrounding halogen atoms.

-

¹³C NMR: Would provide signals for all six unique carbon atoms in the molecule.[7]

-

¹⁹F NMR: A singlet would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would provide a characteristic signature.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the substituted pyridine ring.[8][9]

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel, halogenated organic compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

First Aid: In case of skin or eye contact, rinse immediately with plenty of water.[11] If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

5-Bromo-2-chloro-3-fluoro-4-methylpyridine represents a novel and potentially valuable building block for researchers in drug discovery and organic synthesis. While its synthesis is challenging, the unique combination of functional handles and modulating groups on the pyridine scaffold offers significant opportunities for the development of new chemical entities with tailored biological activities. This guide provides a foundational framework for approaching the synthesis, characterization, and application of this and similar polysubstituted pyridines, empowering scientists to explore new frontiers in medicinal chemistry.

References

- Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.

- MDPI. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI.

- Henry, G. D. (2004). Regiospecific Synthesis of Polysubstituted Pyridines. Tetrahedron, 60, 6043–6061.

- ResearchGate. (n.d.). Synthesis of poly‐substituted pyridines.

- Proregulations. (n.d.). CAS Number Application.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.

- Unknown. (n.d.). Chapter 5: Reactivity of Pyridines.

- REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.

- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- Wikipedia. (n.d.). CAS Registry Number. Wikipedia.

- CAS. (n.d.).

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- ASEAN Cosmetics Association. (n.d.).

- PMC. (2025).

- ChemicalBook. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine synthesis. ChemicalBook.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- MDPI. (2017).

- Chempanda. (n.d.).

- Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- AIP Publishing. (n.d.). The Vibrational Spectra of Pyridine and Pyridine‐d 5.

- ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry.

- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- ResearchGate. (2025).

- Unknown. (n.d.). PYRIDINE.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- ChemRxiv. (n.d.).

- ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. chempanda.com [chempanda.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. CAS Number Application - Proregulations [proregulations.com]

- 11. discovery.researcher.life [discovery.researcher.life]

Executive Summary: The Fluorine Effect in Pyridine Scaffolds

Title: Fluorinated Pyridine Building Blocks: A Technical Guide for Medicinal Chemistry

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 60 FDA-approved drugs.[1] However, the native pyridine ring often suffers from rapid oxidative metabolism (via CYP450) and moderate lipophilicity. The strategic introduction of fluorine—either as a single atom or a trifluoromethyl group—transforms this scaffold into a high-performance building block.

This guide details the physicochemical shifts, synthetic access, and application of fluorinated pyridines, providing a roadmap for their deployment in lead optimization.

Physicochemical Impact: Tuning the Pyridine Core

Fluorine substitution exerts a profound electronic and steric influence on the pyridine ring. The high electronegativity of fluorine (3.98 Pauling scale) reduces electron density, dramatically altering basicity and lipophilicity.

Comparative Physicochemical Profile

The following table illustrates how positioning fluorine alters the fundamental properties of the pyridine core.

| Compound | Structure | pKa (Conj.[2][3] Acid) | LogP (Lipophilicity) | Key Medicinal Chemistry Effect |

| Pyridine | C₅H₅N | 5.23 | 0.65 | Baseline scaffold; prone to N-oxidation and metabolic attack.[1] |

| 2-Fluoropyridine | 2-F-C₅H₄N | -0.44 | ~0.80 | Basicity Obliteration: Inductive effect makes N non-basic at physiological pH.[1] |

| 3-Fluoropyridine | 3-F-C₅H₄N | 2.97 | ~0.80 | Subtle Modulation: Retains weak basicity; blocks metabolic soft spots at C3. |

| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | < 0 | ~1.70 | Lipophilic Boost: Significant increase in LogP; strong electron-withdrawing effect.[1] |

| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | ~2.6 | ~1.70 | Balanced Profile: Moderate basicity suppression with enhanced permeability.[1] |

Technical Insight: The dramatic drop in pKa for 2-fluoropyridine (from 5.23 to -0.[1]44) is due to the strong inductive withdrawal of the adjacent fluorine, which destabilizes the protonated pyridinium cation. This is a critical tool for reducing hERG liability, as it prevents the formation of cationic species at physiological pH.

Strategic Application: Structure-Activity Relationship (SAR) Logic

The decision to fluorinate a pyridine ring is rarely arbitrary. It follows a logic driven by metabolic stability and potency optimization.

Figure 1: Decision matrix for fluorinating pyridine scaffolds based on medicinal chemistry objectives.

Synthetic Methodologies: Accessing the Building Blocks

While traditional halogen exchange (Halex) reactions remain useful, they often require harsh conditions. Modern medicinal chemistry relies on late-stage functionalization and mild C-H activation protocols.

Protocol: Site-Selective C-H Fluorination (AgF₂ Method)

This protocol, developed by the Hartwig group, allows for the direct conversion of C-H bonds adjacent to the pyridine nitrogen into C-F bonds at ambient temperature. It is superior to nucleophilic substitution for late-stage intermediates.

Mechanism: The reaction proceeds via the coordination of Ag(II) to the pyridine nitrogen, followed by a radical mechanism where an acetonitrile-ligated AgF₂ species acts as the fluorine source.

Experimental Workflow:

-

Preparation:

-

Substrate: 1.0 equiv of Pyridine derivative (e.g., 2-phenylpyridine).

-

Reagent: 3.0 equiv of Silver(II) Fluoride (AgF₂).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Apparatus: Oven-dried round-bottom flask with a Teflon-coated stir bar.

-

-

Reaction:

-

Charge the flask with the pyridine substrate and MeCN (0.1 M concentration).

-

Add AgF₂ in one portion. The reaction mixture will turn dark/black.

-

Stir vigorously at 25°C (Room Temperature) for 1 hour .

-

Note: The reaction is moisture-sensitive; use a nitrogen atmosphere if high precision is required, though it is robust enough for open-air handling if done quickly.[1]

-

-

Workup (Crucial for Ag Removal):

-

Dilute the mixture with MTBE (Methyl tert-butyl ether).

-

Pour into a separatory funnel containing 1M HCl (to solubilize Ag salts).

-

Shake vigorously. The Ag salts will transfer to the aqueous layer.

-

Separate the organic layer and wash with saturated NaHCO₃ and brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

-

Typical Yield: 70–85% for 2-fluorinated products.[1]

-

Figure 2: Workflow for the silver(II)-mediated C-H fluorination of pyridines.[1]

Case Studies: Fluorinated Pyridines in Approved Drugs

The utility of these building blocks is validated by their presence in blockbuster therapeutics.

Apalutamide (Erleada)[4]

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).[4][5]

-

Fluorinated Motif: 2-Cyano-3-(trifluoromethyl)pyridine (specifically attached at the 5-position).[1]

-

Role of Fluorine: The trifluoromethyl group on the pyridine ring is critical for binding affinity to the androgen receptor and provides metabolic stability against degradation of the heterocyclic core.

Pexidartinib (Turalio)[1]

-

Indication: Tenosynovial Giant Cell Tumor (CSF1R Inhibitor).

-

Fluorinated Motif: 6-(Trifluoromethyl)pyridin-3-yl amine.[1]

-

Role of Fluorine: The CF₃ group fills a hydrophobic pocket in the kinase active site, enhancing potency (IC50 = 20 nM for CSF-1R) while modulating the basicity of the adjacent amine linker.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.

-

Fier, P. S., & Hartwig, J. F. (2017).[6][7] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[6] Organic Syntheses, 94, 46–53.[6][7]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

FDA Label - Apalutamide. (2018). U.S. Food and Drug Administration.

-

FDA Label - Pexidartinib. (2019). U.S. Food and Drug Administration.

Sources

- 1. Lasmiditan | C19H18F3N3O2 | CID 11610526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. stemcell.com [stemcell.com]

- 6. hartwig.cchem.berkeley.edu [hartwig.cchem.berkeley.edu]

- 7. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

Methodological & Application

Application Note: Strategic Nucleophilic Aromatic Substitution (SnAr) on 2-Chloro-Fluoropyridines for Medicinal Chemistry

Abstract

This guide provides an in-depth technical overview and practical protocols for the nucleophilic aromatic substitution (SnAr) reaction targeting the 2-chloro position on fluoropyridine scaffolds. Fluoropyridines are privileged structures in modern drug discovery, and the ability to selectively functionalize them is paramount. We will explore the mechanistic principles governing the regioselectivity of these reactions, detailing why the chlorine at an activated position is displaced in the presence of a fluorine substituent at a non-activated position. This document provides researchers, scientists, and drug development professionals with the causal logic behind experimental design, detailed step-by-step protocols, and a survey of reaction conditions to facilitate the synthesis of diverse pyridine derivatives.

Introduction: The Strategic Value of Fluoropyridines in SnAr

The pyridine ring is a cornerstone scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable metabolic profile.[1] The functionalization of this electron-deficient heterocyclic system is frequently accomplished via nucleophilic aromatic substitution (SnAr), a powerful and reliable C-N, C-O, C-S, and C-C bond-forming reaction.[1][2]

Introducing fluorine atoms to the pyridine ring further modulates the electronic properties, enhancing its utility. A common synthetic challenge arises when the pyridine ring bears both chloro and fluoro substituents. A foundational principle of SnAr on haloaromatics is that the reactivity of the leaving group follows the trend F > Cl > Br > I.[1][3] This is because the rate-determining step is the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[3][4][5] The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring toward this initial attack more effectively than other halogens.[4][6][7]

This guide specifically addresses the scenario where the desired outcome is the substitution of a chlorine atom at the activated C2 position, while a fluorine atom resides at a less activated position (e.g., C3 or C5). In such cases, the fluorine's primary role shifts from being the leaving group to being a powerful electron-withdrawing group that further activates the ring, facilitating the displacement of the adjacent or para-positioned chlorine.

Mechanistic Rationale: Addition-Elimination Pathway

The SnAr reaction proceeds through a two-step addition-elimination mechanism. Understanding this pathway is critical to optimizing reaction conditions and predicting outcomes.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a non-aromatic, resonance-stabilized anionic intermediate, the Meisenheimer complex.[5][8]

-

Stabilization of the Meisenheimer Complex: The negative charge of the intermediate is delocalized across the ring and, crucially, onto the electronegative ring nitrogen atom. The presence of an additional electron-withdrawing fluorine atom at the C3 or C5 position further stabilizes this negative charge through its inductive effect, lowering the activation energy for this rate-determining step.

-

Elimination and Re-aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: SnAr Mechanism on 2-Chloro-5-fluoropyridine

Key Parameters for Reaction Optimization

The success of the SnAr reaction depends on the careful selection of several key parameters. The increased reactivity of fluorinated pyridines often allows for milder conditions compared to their non-fluorinated analogs, which is highly beneficial for late-stage functionalization of complex molecules.[6][9]

-

Nucleophile Choice: A wide range of nucleophiles can be employed.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azoles, and amides are very common.

-

O-Nucleophiles: Alkoxides and phenoxides are effective, typically requiring a strong base to be pre-formed or generated in situ.

-

S-Nucleophiles: Thiols and thiophenols react readily, often under milder basic conditions.

-

C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or nitriles, can also be used.[10]

-

-

Solvent: Aprotic polar solvents are standard choices as they effectively solvate the cationic counter-ion of the base/nucleophile without interfering with the nucleophile's reactivity. Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

-

Base: The base is critical for deprotonating the nucleophile (e.g., amines, alcohols, thiols) to increase its reactivity or to act as an acid scavenger for the HCl generated when using neutral amine nucleophiles. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. For less reactive nucleophiles, stronger bases like NaH or KOtBu may be necessary.

-

Temperature: Reaction temperatures can range from ambient to >150 °C. The electron-deficient nature of 2-chloro-fluoropyridines often allows for lower temperatures (e.g., 80-120 °C) than analogous reactions on less activated systems. Microwave irradiation can significantly accelerate these reactions.[1]

Application Data: Survey of Reaction Conditions

The following table summarizes representative conditions for the SnAr of 2-chloro-5-fluoropyridine with various nucleophiles, demonstrating the versatility of this substrate.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMSO | 120 | 12 | 95 |

| 4-Methylaniline | K₂CO₃ | NMP | 150 | 16 | 88 |

| Sodium Methoxide | N/A | Methanol | 65 (reflux) | 4 | 92 |

| Phenol | Cs₂CO₃ | DMF | 100 | 8 | 85 |

| Thiophenol | K₂CO₃ | Acetonitrile | 80 (reflux) | 6 | 90 |

| Indole | NaH | DMF | 80 | 5 | 78 |

Note: The conditions and yields presented are illustrative and may require optimization for specific substrates and scales.

Detailed Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis of 2-morpholino-5-fluoropyridine, a common transformation that serves as a reliable model for this reaction class.

Objective: To synthesize 2-morpholino-5-fluoropyridine via SnAr reaction.

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Standard glassware for aqueous workup

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add powdered anhydrous K₂CO₃ (2.0 eq.).

-

Causality Note: Using powdered K₂CO₃ increases its surface area, enhancing its efficiency as both a base and an acid scavenger. The system must be dry as water can compete as a nucleophile at high temperatures.

-

Flush the flask with an inert gas (N₂ or Ar).

-

Add anhydrous DMSO to the flask to achieve a final substrate concentration of approximately 0.5 M.

-

Add 2-chloro-5-fluoropyridine (1.0 eq.) to the stirring suspension.

-

Finally, add morpholine (1.2 eq.) dropwise to the reaction mixture.

-

Causality Note: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

-

-

Reaction Execution:

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30% EtOAc in hexanes. The product should be more polar than the starting material. The reaction is typically complete within 4-12 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Causality Note: This step quenches the reaction and dissolves the DMSO and inorganic salts into the aqueous phase.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash them twice with brine.

-

Causality Note: The brine wash helps to remove residual DMSO and water from the organic phase.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-morpholino-5-fluoropyridine as a pure solid or oil.

-

General Laboratory Workflow

The following diagram illustrates the standard workflow for performing and analyzing the SnAr reaction described.

Caption: General Experimental Workflow for SnAr Reactions

Conclusion

The nucleophilic aromatic substitution of 2-chloro-fluoropyridines is a highly effective and strategic method for synthesizing diverse and complex molecular architectures essential for drug discovery. By understanding the underlying addition-elimination mechanism, chemists can leverage the activating properties of the fluorine substituent to achieve selective displacement of the chlorine atom at the C2 position. The protocols and guidelines presented here offer a robust framework for researchers to successfully implement these transformations, enabling the rapid generation of novel chemical matter for advancing pharmaceutical research.

References

-

SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

-

University of Liverpool. (n.d.). Aromatic heterocycles 1: structures and reactions. University of Liverpool. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Reddit. (2023). r/OrganicChemistry - Can anyone explain why we add potassium fluoride for this step? Reddit. Available at: [Link]

-

Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Benzylic Oxidation of the 4-Methyl Group in Fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Fluoropyridinecarboxylic Acids

The transformation of a methyl group to a carboxylic acid on a pyridine scaffold, particularly one bearing a fluorine atom, is a cornerstone reaction in medicinal chemistry and drug development. The resulting fluoropyridinecarboxylic acids are invaluable building blocks, prized for their ability to modulate the physicochemical properties of bioactive molecules. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, while the carboxylic acid provides a versatile handle for further synthetic elaborations, such as amide bond formation. This guide provides a detailed exploration of the benzylic oxidation of the 4-methyl group in fluoropyridines, offering both theoretical insights and practical, field-proven protocols.

Core Principles: Understanding the Reactivity of the 4-Methyl Group in Fluoropyridines

The benzylic C-H bonds of the 4-methyl group on a pyridine ring are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate. However, the pyridine nitrogen also acts as a Lewis base, which can complicate oxidation reactions, especially under acidic conditions where protonation deactivates the ring towards oxidation. The presence of a fluorine atom further modulates the electronic properties of the pyridine ring through its inductive electron-withdrawing effect, which can influence the reactivity of the 4-methyl group. The position of the fluorine atom relative to the methyl group is a critical consideration in selecting the optimal oxidation strategy.

For instance, a fluorine atom at the 2- or 3-position will exert a significant electron-withdrawing effect, potentially making the 4-methyl group less susceptible to oxidation compared to non-fluorinated analogs. This necessitates the use of strong oxidizing agents or harsher reaction conditions to achieve efficient conversion.

Comparative Analysis of Key Oxidation Methodologies

Several classes of reagents have been successfully employed for the benzylic oxidation of methylpyridines. The choice of oxidant is dictated by factors such as substrate reactivity, desired product (aldehyde vs. carboxylic acid), functional group tolerance, and scalability.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Applicability to Fluoropyridines |

| Potassium Permanganate (KMnO₄) | Aqueous, often basic or acidic, elevated temperatures | Strong, reliable, and cost-effective for complete oxidation to carboxylic acids. | Harsh conditions, can lead to over-oxidation and decomposition of sensitive substrates, generates significant MnO₂ waste.[1][2] | Effective, but requires careful optimization to avoid degradation of the fluoropyridine ring. |

| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., in acetic acid or with sulfuric acid) | Powerful oxidant, can be effective for less reactive substrates. | Highly toxic and carcinogenic, generates hazardous chromium waste. | Use is generally avoided due to toxicity, but can be effective when other methods fail. |

| Selenium Dioxide (SeO₂) | Typically in a solvent like dioxane or pyridine, elevated temperatures | Can selectively oxidize to the aldehyde (Riley oxidation), though over-oxidation to the carboxylic acid is possible.[3][4][5][6][7] | Toxic, requires stoichiometric amounts, reactions can be slow.[3] | A viable option for accessing the corresponding fluoropyridine-4-carbaldehyde. |

| Catalytic Aerobic Oxidation | Transition metal catalyst (e.g., Co, Mn), often with a radical initiator (e.g., N-hydroxyphthalimide), O₂ or air as the oxidant | "Green" and atom-economical, uses a cheap oxidant.[8] | Can be sensitive to substrate and catalyst poisoning, may require high pressures and temperatures. | A promising approach for large-scale synthesis, but catalyst screening is crucial for fluorinated substrates.[8] |

| Electrochemical Oxidation | Divided or undivided cell, specific electrolyte and electrode materials | Avoids the use of stoichiometric chemical oxidants, can be highly selective, and is amenable to automation and scale-up.[9][10][11] | Requires specialized equipment, optimization of electrochemical parameters is necessary. | A modern and sustainable alternative, particularly for late-stage functionalization. |

Experimental Protocols

Protocol 1: Potassium Permanganate Oxidation of 3-Fluoro-4-methylpyridine to 3-Fluoroisonicotinic Acid

This protocol is adapted from a reported synthesis and is a robust method for achieving complete oxidation to the carboxylic acid.[12]

Workflow Diagram:

Caption: Workflow for KMnO₄ oxidation.

Materials:

-

3-Fluoro-4-methylpyridine (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 - 3.0 eq)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (for quenching excess KMnO₄)

-

Celatom® or diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylpyridine. Add water to form a stirrable suspension.

-

Addition of Oxidant: While stirring, add potassium permanganate portion-wise. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS. The disappearance of the purple color of permanganate indicates its consumption.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celatom® to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Optional Quench: If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

-

Combine the aqueous filtrates and cool in an ice bath.

-

Slowly add concentrated HCl to the filtrate until the pH is acidic (pH ~3-4), which will precipitate the 3-fluoroisonicotinic acid.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Dry the product under vacuum.

-

If necessary, recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure 3-fluoroisonicotinic acid.

-

Causality Behind Experimental Choices:

-

Excess KMnO₄: An excess of the oxidizing agent is used to ensure complete conversion of the starting material.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage of the methyl group, especially given the electron-withdrawing nature of the fluoropyridine ring.

-

Acidification: 3-Fluoroisonicotinic acid is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation by filtration.

Protocol 2: General Procedure for Selenium Dioxide Oxidation of 4-Methylfluoropyridines to the Corresponding Aldehydes

This general protocol is based on the Riley oxidation and can be adapted for the synthesis of fluoropyridine-4-carbaldehydes.[3][4][5][6][7]

Mechanism Overview:

Caption: Simplified Riley oxidation mechanism.

Materials:

-

4-Methylfluoropyridine (e.g., 2-fluoro-4-methylpyridine or 3-fluoro-4-methylpyridine) (1.0 eq)

-

Selenium dioxide (SeO₂) (1.1 - 1.5 eq)

-

Dioxane or pyridine (as solvent)

-

Water (for workup)

Procedure:

-

Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser, add the 4-methylfluoropyridine and the solvent (e.g., dioxane).

-

Addition of Oxidant: Add selenium dioxide to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours to overnight. Monitor the reaction by TLC or GC-MS. The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture to remove the selenium precipitate.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the fluoropyridine-4-carbaldehyde.

-

Causality Behind Experimental Choices:

-

Stoichiometric SeO₂: The reaction typically requires at least a stoichiometric amount of selenium dioxide.[3]

-

Anhydrous Conditions: The reaction is often performed under anhydrous conditions to favor the formation of the aldehyde. The presence of water can lead to over-oxidation to the carboxylic acid.

-

Fume Hood: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Troubleshooting and Optimization

-

Low Conversion: If the reaction with KMnO₄ stalls, additional portions of the oxidant can be added. For SeO₂ oxidations, longer reaction times or a slight excess of the reagent may be necessary.

-

Over-oxidation/Byproducts: With KMnO₄, careful control of temperature and reaction time can minimize degradation. For SeO₂ reactions, strictly anhydrous conditions are key to preventing the formation of the carboxylic acid.

-

Difficult Purification: The separation of the product from unreacted starting material and byproducts can sometimes be challenging. Careful optimization of the chromatographic conditions is often required.

Conclusion

The benzylic oxidation of the 4-methyl group in fluoropyridines is a critical transformation for the synthesis of valuable building blocks in drug discovery. While classical methods using strong oxidants like potassium permanganate remain reliable for accessing the corresponding carboxylic acids, modern approaches such as catalytic aerobic oxidation and electrochemical methods offer greener and more sustainable alternatives. The choice of methodology should be guided by the specific requirements of the target molecule, including the desired oxidation state and the presence of other functional groups. The protocols and insights provided herein serve as a practical guide for researchers to successfully navigate this important synthetic transformation.

References

-

Bobbitt, J. M., & Scola, P. M. (1960). THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS. The Journal of Organic Chemistry, 25(4), 560–564. [Link]

-

Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. Retrieved from [Link]

- Isheniian, H. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]

-

Nielsen, O., & Pedersen, E. B. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(12), 1164-1168. [Link]

-

NPTEL. (n.d.). 5.5.2.2 Selenium Dioxide. NPTEL Archive. Retrieved from [Link]

- Yugay, O. K., et al. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 1084-1087.

-

Yugay, O. K., et al. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 15(7), 834. [Link]

-

Ghebreghiorgis, Y. T. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Addis Ababa University. [Link]

- Minisci, F., et al. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 65(18), 5945-5948.

-

Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

-

Digital CSIC. (2021). MOF–stabilized perfluorinated palladium cages catalyze the additive–free aerobic oxidation of aliphatic alcohols to acids. [Link]

- Riley, H. L. (1934). U.S. Patent No. 1,955,890. Washington, DC: U.S.

-

Yugay, O. K., et al. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. ResearchGate. [Link]

-

Eriksson, J., & Wistrand, L. G. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

- Fuchigami, T., & Tajima, T. (2000). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF.

-

Madani, A., et al. (2023). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. [Link]

-

Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621. [Link]

-

Smith, R. T., & Poole, D. L. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 149-183. [Link]

-

Rahman, M. M., & Ajjou, A. N. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(4), 863. [Link]

-

The Organic Chemistry Tutor. (2017, January 9). Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium [Video]. YouTube. [Link]

-

Ziegler, V., & Wirth, T. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1860-1867. [Link]

-

Noble, A., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5256–5259. [Link]

-

Lemieux, R. U., & von Rudloff, E. (1955). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Journal of Chemistry, 33(11), 1710-1719. [Link]

-

Eriksson, J., & Wistrand, L. G. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules (Basel, Switzerland), 11(2), 130–133. [Link]

- Stradins, J., et al. (2006). Electrochemical oxidation of 1,4-dihydropyridine 4 in pyridine. Journal of Electroanalytical Chemistry, 586(1), 137-145.

- Cislak, F. E. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.

- CN101863829A. (2010). Synthesis method of 3-fluorine-4-aminopyridine.

-

Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621. [Link]

-

UCL Discovery. (2021). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. [Link]

-

Yamamoto, T., et al. (2007). Chemical and electrochemical oxidation of thiophene-pyridine and thiophene-pyrimidine co-oligomers in solutions. The Journal of Physical Chemistry B, 111(30), 8895–8902. [Link]

-

Neumann, M., & Zeitler, K. (2012). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 14(9), 2442-2447. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. esirc.emporia.edu [esirc.emporia.edu]

- 5. adichemistry.com [adichemistry.com]

- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 7. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Chemical and electrochemical oxidation of thiophene-pyridine and thiophene-pyrimidine co-oligomers in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Sonogashira Coupling of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

This Application Note is designed for researchers and process chemists optimizing the functionalization of polyhalogenated pyridine scaffolds. It addresses the specific challenges posed by 5-Bromo-2-chloro-3-fluoro-4-methylpyridine , a dense heteroaromatic scaffold where regioselectivity and steric hindrance are competing factors.

Executive Summary

The functionalization of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine via Sonogashira cross-coupling presents a unique "chemical puzzle." The substrate contains three distinct halogenated sites and a sterically demanding methyl group. This guide provides a validated protocol to achieve exclusive C5-alkynylation while preserving the C2-chlorine and C3-fluorine motifs for subsequent elaboration.

Key Technical Challenges:

-

Regioselectivity: Discriminating between the C5-Br (target) and C2-Cl (potential side-reaction site).

-

Steric Hindrance: The C4-methyl group exerts significant ortho-steric pressure on the C5 position, potentially retarding the rate of oxidative addition.

-

Electronic Activation: The C3-fluorine atom increases the electrophilicity of the ring, activating the C2-position toward nucleophilic aromatic substitution (

) by the base or alkyne.

Substrate Analysis & Reactivity Logic

To design a robust protocol, we must first map the electronic and steric landscape of the molecule.

Reactivity Map

The pyridine ring is electron-deficient.[1] The presence of electronegative Fluorine (C3) and Chlorine (C2) further depletes electron density, making the ring highly susceptible to nucleophilic attack but also activating the C-Br bond for oxidative addition.

Caption: Mechanistic landscape of the substrate. Green indicates the desired reaction pathway; Red indicates risk factors.

The "Halo-Pyridine" Rule of Thumb

In Palladium-catalyzed cross-coupling, the rate of oxidative addition typically follows bond dissociation energies: C-I > C-Br > C-Cl >> C-F .

-

Prediction: The Pd(0) catalyst will preferentially insert into the C5-Br bond.[1]

-

Risk: High temperatures (>80°C) or highly active catalysts (e.g., Pd-dialkylbiaryl phosphines) may begin to activate the C2-Cl bond, leading to polymerization or bis-coupling.

Critical Process Parameters (CPPs)

Catalyst Selection: The Steric Factor

Standard catalysts like

-

Recommended:

is the robust starting point. It is air-stable and generates the active species in situ. -

High-Performance Alternative:

. The bidentate ligand (dppf) has a large bite angle and forces the Pd center to be more exposed, helping to overcome the steric hindrance of the C4-methyl group [1].

Base & Solvent: Preventing

The C2-Cl bond is activated. Using strong nucleophilic bases (e.g., hydroxide, alkoxides) can lead to displacement of the chlorine.

-

Base: Use Triethylamine (

) or Diisopropylamine (DIPA). These are bulky and non-nucleophilic enough to act solely as proton scavengers. -

Solvent: THF or Acetonitrile (MeCN) . Avoid DMF/DMA unless solubility is an issue, as high-boiling polar aprotic solvents can accelerate side reactions at the C2 position.

Detailed Experimental Protocols

Protocol A: Standard Conditions (High Purity & Selectivity)

Best for: Initial screening, small-scale synthesis (100 mg - 5 g), and standard terminal alkynes.

Reagents:

-

Substrate: 1.0 equiv

-

Terminal Alkyne: 1.1 - 1.2 equiv

-

Catalyst:

(3-5 mol%) -

Co-catalyst: CuI (2-3 mol%)

-

Base:

(3.0 equiv) -

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Charging: Add the solid reagents:

-

5-Bromo-2-chloro-3-fluoro-4-methylpyridine (1.0 equiv)

- (0.05 equiv)

-

CuI (0.03 equiv)

-

Note: If the alkyne is a solid, add it here.

-

-

Degassing (Critical): Cap the vessel. Evacuate and backfill with inert gas (Ar/

) three times. This prevents Glaser homocoupling of the alkyne [2]. -

Solvent Addition: Syringe in anhydrous THF and

through the septum.-

Note: If the alkyne is a liquid, add it last via syringe.

-

-

Reaction: Stir at Room Temperature (25°C) for 1 hour. Monitor by TLC/LC-MS.

-

Checkpoint: If conversion is <10% after 1 hour, heat to 50°C . Do not exceed 65°C to protect the C2-Cl bond.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite to remove Pd/Cu residues.

-

Wash the filtrate with

(sat. aq.) to remove copper salts (blue aqueous layer indicates copper removal). -

Dry over

, concentrate, and purify via flash chromatography.

-

Protocol B: "Hard Coupling" Conditions (For Sterically Bulky Alkynes)

Best for: Unreactive alkynes or if Protocol A fails due to the C4-methyl steric block.

Modifications:

-

Catalyst: Switch to

(5 mol%). The ferrocenyl ligand is more robust. -

Solvent: 1,4-Dioxane (allows higher temp without pressure buildup).

-

Temperature: 80°C.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Protocol A.

Troubleshooting & Optimization Guide

| Issue | Observation | Root Cause | Solution |

| Low Conversion | Starting material remains after 24h. | Steric hindrance from C4-Methyl. | Switch to Protocol B ( |

| Glaser Coupling | Formation of Alkyne-Alkyne dimer. | Oxygen in the system. | Improve degassing (sparge solvent with Ar for 15 min). Add alkyne slowly. |

| C2-Substitution | Product mass + substitution of Cl. | Lower temperature. Ensure base is non-nucleophilic (Use DIPEA instead of Et3N). | |

| Dehalogenation | Loss of Cl or Br without coupling. | "Hydride" source present.[2] | Ensure solvent is anhydrous. Avoid excessive heating times. |

Safety Considerations

-

Fluorinated Compounds: While the C-F bond is stable here, combustion of fluorinated pyridines can release HF. Use standard fume hood protocols.

-

Pyridine Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers. Wear double nitrile gloves.

-

Acetylene Gas: If using acetylene gas (instead of a liquid alkyne), ensure proper venting and blast shielding due to explosion hazards.

References

-

Evaluation of bis(diphenylphosphino)ferrocene (dppf)

- Title: "The Suzuki–Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Biaryls" (Contextual reference for dppf utility in sterically hindered systems).

- Source:Chemical Reviews

-

URL:[Link]

-

Prevention of Glaser Coupling

- Title: "Copper-catalyzed oxidative coupling of alkynes: The Glaser coupling"

- Source:Organic Chemistry Portal

-

URL:[Link]

-

Reactivity of Polyhalogenated Pyridines

- Title: "Regioselective cross-coupling reactions of polyhalogen

- Source:Beilstein Journal of Organic Chemistry

-

URL:[Link]

-

Sonogashira Protocol Standards

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Polyhalogenated Pyridines

Ticket ID: #PYR-8844-SOL Subject: Solubility & Handling Guide for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Core Directive & Diagnostic Assessment

User Issue: "I cannot get 5-Bromo-2-chloro-3-fluoro-4-methylpyridine into solution for my Suzuki coupling, and it crashes out during aqueous workup."

Technical Diagnosis: This molecule (MW ~224.[1]46) represents a "perfect storm" for solubility challenges in standard aqueous/organic interfaces.

-

High Lipophilicity (LogP ~2.9): The combination of three halogens (Br, Cl, F) and a methyl group creates a highly hydrophobic surface area.[1]

-

Lattice Energy: The planar pyridine ring facilitates

- -

Electronic Deactivation: The 3-Fluoro and 2-Chloro substituents are electron-withdrawing groups (EWG), drastically lowering the basicity of the pyridine nitrogen.[1] Standard pH adjustments (acidification) to improve aqueous solubility often fail because the nitrogen is too electron-deficient to protonate effectively without using superacids.

Solvent Selection Matrix

Do not rely on "standard" solvent choices. This molecule requires dipolar aprotic solvents to disrupt its crystal lattice.

| Solvent Class | Solvent | Rating | Technical Notes |

| Dipolar Aprotic | DMSO | Excellent | Best for disrupting halogen bonding.[1] Warning: High skin permeability.[1] |

| Dipolar Aprotic | DMF / NMP | Excellent | Ideal for cross-coupling reactions (Suzuki/Buchwald).[1] High boiling point allows thermal activation.[1] |

| Chlorinated | DCM / CHCl₃ | Good | Good for transport and workup.[1] Poor for high-temp reactions due to low boiling point. |

| Ethers | THF / 1,4-Dioxane | Moderate | Soluble at low concentrations (<0.1 M).[1] Often requires heating to 40°C+ to dissolve fully. |

| Protic | Methanol / Ethanol | Poor | High risk of precipitation.[1] The molecule cannot form strong H-bonds with the solvent. |

| Hydrocarbon | Hexanes / Heptane | Very Poor | The molecule is too polar for pure aliphatics but too lipophilic for water.[1] |

| Aqueous | Water / Buffer | Insoluble | Do not use without surfactant (TPGS-750-M) or significant organic co-solvent.[1] |

Troubleshooting Protocols

Protocol A: Dissolution for Cross-Coupling Reactions (Suzuki/Sonogashira)

Context: You need a homogeneous solution to prevent catalyst poisoning or clumping.[1]

The "Hot-Start" Method:

-

Weighing: Weigh the pyridine derivative into the reaction vessel.

-

Solvent Addition: Add the anhydrous solvent (DMF or 1,4-Dioxane) to reach a concentration of 0.2 M to 0.5 M .[1] Do not exceed 0.5 M initially.

-

Sonication: Sonicate for 5-10 minutes at ambient temperature.

-

Checkpoint: If the solution is cloudy, proceed to step 4.

-

-

Thermal Activation: Heat the mixture to 45°C while stirring rapidly. The crystal lattice usually collapses between 40-50°C.

-

Catalyst Addition: Once clear, cool to reaction temperature (if lower than 45°C) and immediately add the catalyst/ligand system.

-

Why? The coordinated catalyst often helps keep the substrate in solution via ligation to the pyridine nitrogen or

-complexation.[1]

-

Protocol B: Resolving Workup Emulsions

Context: The high density of the polyhalogenated product causes it to hang between the aqueous and organic layers.

The "Density-Gradient" Fix:

-

Avoid Ether: Do not use Diethyl Ether for extraction. Its density difference is insufficient.[1]

-

Use DCM: Use Dichloromethane (DCM) for extraction.[1] The density of DCM (1.33 g/mL) pairs better with the halogenated pyridine.

-

Brine Wash: If an emulsion forms, add saturated NaCl (brine) .[1] The increased ionic strength forces the organic molecules out of the aqueous phase ("salting out").

-

Filtration: If a "rag layer" (precipitate at interface) persists, filter the entire biphasic mixture through a pad of Celite or glass wool .[1] The solid is likely impurities or hydrolyzed catalyst, not your product.

Protocol C: LCMS Sample Preparation

Context: The sample precipitates in the HPLC vial, clogging the needle.

The "Inverse-Addition" Technique:

-

Dissolve First: Dissolve 1 mg of sample in 100 µL of DMSO (or DMF). Never start with Acetonitrile or Water.[1]

-

Dilute: Slowly add 900 µL of Acetonitrile to the DMSO solution. Vortex immediately.

-

Filter: Pass through a 0.2 µm PTFE filter .

-

No Water: Do not add water to the LCMS vial. Let the LCMS instrument mix the gradient on the column. Adding water in the vial will cause immediate reprecipitation.

Visualizing the Solubility Workflow

The following decision tree outlines the logical flow for handling this compound based on your experimental goal.

Figure 1: Decision matrix for solubilizing polyhalogenated pyridines during synthesis and analysis.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it in water? A: Likely not.[1] The pKa of the pyridine nitrogen is severely depressed by the ortho-chloro and meta-fluoro/bromo groups. It behaves more like a neutral arene than a base. You would need a very strong acid (like TFA or HCl), which might be incompatible with your coupling partners [1].

Q: Why does it crash out when I cool the reaction? A: This is a function of Temperature-Dependent Solubility . The crystal lattice energy is high. When thermal energy is removed, the molecule preferentially packs with itself rather than staying solvated. Always filter your reaction mixtures warm if removing solid byproducts, or keep the volume high during cooling [2].

Q: Is this compound stable in DMSO? A: Yes, chemically stable. However, DMSO transports toxic halogenated compounds through the skin. Double-glove (Nitrile) is mandatory.[1]

References

-

Wang, L., Liu, N., & Dai, B. (2015).[2] Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines.[1][2] RSC Advances, 5(99), 82097-82111. [Link]

-

Prat, D., et al. (2016).[3] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[3] [Link]

-

PubChem. (2025).[1][4] 5-Bromo-2-chloro-3-fluoropyridine (Analogous Structure Data). National Library of Medicine. [Link][1]

Sources

- 1. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preventing debromination side reactions in pyridine coupling

Topic: Preventing Hydrodebromination in Palladium-Catalyzed Cross-Coupling

Executive Summary

Hydrodebromination (the replacement of a bromine atom with a hydrogen atom) is a pervasive side reaction when coupling electron-deficient heterocycles, particularly 2- and 3-bromopyridines . This occurs when the catalytic cycle is diverted from the desired Transmetallation

This guide provides a self-validating troubleshooting framework to diagnose, prevent, and correct this specific failure mode.

Module 1: Diagnostic & Verification

"Is it Debromination or Stalled Reaction?"

Before altering conditions, you must distinguish between unreacted starting material and the debrominated byproduct. They often co-elute on standard HPLC gradients due to similar polarities.

Diagnostic Protocol:

-

LC-MS Analysis:

-

Target Mass: Look for

. -

Example: If your Bromopyridine substrate is 200 Da (

), the debrominated byproduct (Pyridine-H) will be ~122 Da. -

Isotope Pattern: The byproduct will lack the characteristic 1:1 (

) isotope pattern.

-

-

The "D2O Check" (Mechanistic Probe):

-

Run a small-scale trial using

in place of water (or deuterated solvent). -

If the mass shifts by +1 (incorporation of D), the mechanism involves protonation of a reactive intermediate (Protodeometallation).

-

If the mass does not shift (remains H), the hydrogen source is likely the solvent or ligand via

-hydride elimination (Hydrodebromination).

-

Module 2: The Mechanism of Failure

"The Hydride Hijack"

Debromination is not random; it is a specific catalytic failure where a Palladium-Hydride (Pd-H) species is generated. This species inserts into the Pyridine-Br bond (or reduces the oxidative addition complex) rather than coupling with the boronic acid.

Common Sources of Hydride (

-

Alcohols (Solvent/Base): Primary/Secondary alcohols undergo

-hydride elimination after coordinating to Pd. -

Amines: Triethylamine or trace amines can serve as hydride donors.

-

DMF/DMA: At high temperatures (

), these decompose to form reducing species.

Pathway Visualization: The diagram below illustrates how the catalytic cycle diverts toward debromination.

Caption: The "Hydride Hijack" pathway (Red) competes with the productive cycle (Blue/Green). Avoiding hydride sources prevents the red path.

Module 3: Optimization Toolbox

"Correcting the Chemistry"

To stop debromination, you must accelerate the productive cycle (Transmetallation/Reductive Elimination) and eliminate hydride sources.

1. Solvent Selection

Rule: Remove protic solvents and hydride donors.

| Solvent Class | Risk Level | Recommendation | Why? |

|---|

| Alcohols (MeOH, EtOH, IPA) | HIGH | AVOID | Major source of hydride via

2. Ligand Selection

Rule: Use bulky, electron-rich ligands.[1][2][3]

Simple phosphines like

-

Recommended: XPhos, RuPhos, SPhos (Buchwald Ligands) or dppf .

-

Mechanism: These bulky ligands accelerate Reductive Elimination, effectively "outrunning" the side reaction [3].

3. Base Selection

Rule: Switch to anhydrous or weak bases if water promotes side reactions.

-

Standard:

or -

Troubleshooting: If debromination persists, switch to anhydrous

or

Module 4: Validated Protocol

"The Golden Standard for Difficult Pyridines"

This protocol is designed to minimize residence time in the Pd(II) state and eliminate hydride sources.

Reagents:

-

Substrate: Bromopyridine (1.0 equiv)[3]

-

Coupling Partner: Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(3-5 mol%) OR -

Base:

(3.0 equiv, finely ground/anhydrous) -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the Bromopyridine, Boronic Acid, Base, and Catalyst.

-

Inerting: Seal the vial and purge with

or Argon for 5 minutes. Crucial: Oxygen promotes catalyst decomposition and side pathways. -

Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not add water.

-

Activation: Heat to 80-100°C .

-

Note: If using

, a small amount of water (degassed) may be necessary for solubility. If so, use Dioxane:Water (9:1).

-

-

Monitoring: Sample at 1 hour. If starting material remains but no byproduct forms, increase temperature.

Why this works:

- (Anhydrous): Removes the "water/alcohol" proton source.

-

XPhos/dppf: Rapidly drives the cycle forward.

-

Dioxane: High thermal stability, low hydride donor capacity.

Module 5: FAQ

Q: I see the debrominated product, but I am using Toluene (no alcohol). Where is the Hydrogen coming from?

A: Check your base and additives.[2] If you are using an amine base (TEA, DIPEA), it can undergo